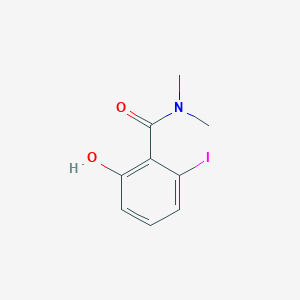

2-Hydroxy-6-iodo-N,N-dimethylbenzamide

Description

General Context of Halogenated and Hydroxylated Benzamide (B126) Derivatives in Chemical Science

Halogenated and hydroxylated benzamide derivatives are foundational scaffolds in medicinal chemistry and materials science. The incorporation of halogen atoms, such as iodine, can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Halogen bonding, a specific type of non-covalent interaction, has been increasingly recognized as a valuable tool in drug design and crystal engineering. acs.org

Hydroxylated benzamides, on the other hand, are known for their ability to form hydrogen bonds, which are crucial for molecular recognition processes. The presence of a hydroxyl group can also provide a site for further chemical modification, allowing for the synthesis of a diverse range of derivatives. The combination of both halogen and hydroxyl functionalities within the same benzamide structure can lead to compounds with unique and potentially synergistic properties. These derivatives have been explored for various applications, including as radioligands for medical imaging, antimicrobial agents, and as building blocks in organic synthesis. nih.govresearchgate.net

Significance of 2-Hydroxy-6-iodo-N,N-dimethylbenzamide as a Research Scaffold

While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structural components suggest its potential as a valuable research scaffold. The ortho-disubstituted pattern, with both a hydroxyl and a bulky iodine atom adjacent to the amide group, can induce specific conformational preferences, which could be exploited in the design of molecules with high selectivity for their biological targets. beilstein-journals.orgbeilstein-journals.org

The presence of the iodine atom makes it a suitable candidate for cross-coupling reactions, a cornerstone of modern organic synthesis. This would allow for the introduction of a wide array of functional groups at the 6-position, enabling the creation of libraries of novel compounds for screening in drug discovery programs. Furthermore, the hydroxyl and dimethylamide groups offer sites for further derivatization, enhancing the molecular diversity that can be generated from this scaffold.

Below is a data table of the computed properties of the closely related compound 2-Hydroxy-6-iodobenzamide, which lacks the N,N-dimethyl substitution. These properties provide an insight into the general characteristics of this class of molecules.

| Property | Value |

| Molecular Formula | C7H6INO2 |

| Molecular Weight | 263.03 g/mol |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Data sourced from PubChem CID 72227390 nih.gov |

Overview of Current Academic Research Trajectories for Similar Compounds

Current academic research on compounds structurally similar to this compound is diverse and expanding. One major area of focus is the development of new therapeutic agents. Substituted benzamides are being investigated for their potential as antipsychotics, antitumor agents, and inhibitors of enzymes implicated in diseases like Alzheimer's. mdpi.comresearchgate.netresearchgate.net The strategic placement of substituents on the benzamide core is a key strategy for optimizing potency and selectivity.

Another significant research trajectory is in the field of materials science. The ability of ortho-substituted benzamides to form ordered crystalline structures is being explored. For instance, the substitution of hydrogen with fluorine in the ortho-position of benzamide has been shown to suppress disorder in the crystal lattice. acs.org This highlights the importance of halogen substitution in controlling the solid-state properties of these molecules.

Furthermore, the synthesis of novel benzamide derivatives continues to be an active area of research. mdpi.com The development of efficient and sustainable synthetic methodologies for accessing these compounds is crucial for advancing their application in various scientific disciplines. This includes the exploration of new catalytic systems and one-pot reaction strategies. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H10INO2 |

|---|---|

Molecular Weight |

291.09 g/mol |

IUPAC Name |

2-hydroxy-6-iodo-N,N-dimethylbenzamide |

InChI |

InChI=1S/C9H10INO2/c1-11(2)9(13)8-6(10)4-3-5-7(8)12/h3-5,12H,1-2H3 |

InChI Key |

SRWKBQBBLKGTEJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC=C1I)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 6 Iodo N,n Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms in 2-Hydroxy-6-iodo-N,N-dimethylbenzamide.

The ¹H NMR spectrum of N,N-dimethylbenzamide derivatives shows distinct signals for the aromatic and alkyl protons. For a related compound, 2-chloro-N,N-dimethylbenzamide, the aromatic protons appear in the range of δ 7.15-7.32 ppm, while the N,N-dimethyl protons show two singlets at δ 3.07 and δ 2.80 ppm. rsc.org The presence of two singlets for the methyl groups is due to the restricted rotation around the C-N amide bond, making the two methyl groups magnetically non-equivalent. One methyl group is cis to the carbonyl oxygen, and the other is trans.

In this compound, the electron-donating hydroxyl group and the electron-withdrawing iodine atom significantly influence the chemical shifts of the aromatic protons. The coupling patterns of these protons would provide information about their relative positions on the benzene (B151609) ring.

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) of Related N,N-Dimethylbenzamides

| Compound | Aromatic Protons (ppm) | N,N-Dimethyl Protons (ppm) |

| N,N-dimethylbenzamide | 7.38 (s, 5H) rsc.org | 3.10 (s, 3H), 2.96 (s, 3H) rsc.org |

| 2-chloro-N,N-dimethylbenzamide | 7.15-7.32 (m, 4H) rsc.org | 3.07 (s, 3H), 2.80 (s, 3H) rsc.org |

| 2-iodo-N,N-dimethylbenzamide | Not specified | 2.98 (br s, 3H), 2.69 (br s, 3H) rsc.org |

| 4-bromo-N,N-dimethylbenzamide | 7.63 (d, 2H), 7.36 (d, 2H) rsc.org | 2.93 (d, 6H) rsc.org |

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. In N,N-dimethylbenzamide, the carbonyl carbon appears at δ 171.76 ppm. rsc.org The aromatic carbons resonate in the region of δ 126-136 ppm. rsc.org The chemical shifts of the N,N-dimethyl carbons are also distinct.

For this compound, the positions of the carbonyl and aromatic carbon signals are influenced by the substituents. The hydroxyl group is expected to cause an upfield shift (shielding) of the ortho and para carbons, while the iodine atom's effect is more complex due to its electronegativity and heavy atom effect. The carbonyl carbon signal would also be affected by the electronic effects of the ortho substituents.

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) of Related N,N-Dimethylbenzamides

| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) |

| N,N-dimethylbenzamide | 171.76 rsc.org | 126.98, 128.43, 128.54, 129.61, 136.34 rsc.org |

| 2-chloro-N,N-dimethylbenzamide | 168.56 rsc.org | 127.29, 127.85, 129.67, 130.18, 130.37, 136.43 rsc.org |

| 2-iodo-N,N-dimethylbenzamide | 169.0 rsc.org | Not specified |

| N,N-dimethyl-2-nitrobenzamide | 168.13 rsc.org | 124.85, 128.25, 129.86, 133.39, 134.71, 145.15 rsc.org |

Substituents on the aromatic ring of N,N-dimethylbenzamide derivatives significantly impact the NMR spectra. Electron-donating groups, such as a hydroxyl group, generally cause an upfield shift (shielding) of the signals of nearby protons and carbons. nih.gov Conversely, electron-withdrawing groups, like a nitro group, lead to a downfield shift (deshielding). rsc.org

In this compound, the hydroxyl group at the 2-position and the iodine atom at the 6-position will have competing electronic effects on the aromatic ring, influencing the chemical shifts of the remaining aromatic protons and carbons. The steric hindrance caused by the bulky iodine atom can also affect the conformation of the N,N-dimethylamide group, which in turn influences the NMR signals.

The rotation around the C-N amide bond in N,N-dimethylbenzamides is restricted due to the partial double bond character of this bond. This restriction leads to the observation of two separate signals for the two N-methyl groups in the ¹H NMR spectrum at room temperature. montana.edu By using variable temperature NMR (VT-NMR) spectroscopy, it is possible to study the dynamics of this rotation. nih.govnih.gov As the temperature increases, the rate of rotation increases, causing the two methyl signals to broaden, coalesce into a single broad peak, and finally sharpen into a single singlet at higher temperatures. nih.gov

The energy barrier to this rotation can be calculated from the coalescence temperature and the difference in the chemical shifts of the two methyl signals. montana.edu The substituents on the aromatic ring can influence this rotational barrier. Steric hindrance from ortho substituents can increase the barrier, while electronic effects can either increase or decrease it depending on their nature. researchgate.net For this compound, the bulky iodine atom at the ortho position is expected to have a significant impact on the rotational barrier of the N,N-dimethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a key technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a characteristic absorption band for the hydroxyl (O-H) group. In the absence of hydrogen bonding, the O-H stretching vibration typically appears as a sharp band in the region of 3590-3650 cm⁻¹. However, the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the amide group would cause this band to broaden and shift to a lower frequency (typically 3200-3550 cm⁻¹). researchgate.net

This intramolecular hydrogen bond forms a stable six-membered ring, which influences the molecule's conformation and properties. researchgate.net The strength of this hydrogen bond can be inferred from the extent of the shift in the O-H stretching frequency. Studies on similar o-hydroxybenzamides have confirmed the presence of such intramolecular hydrogen bonds. researchgate.net The steric and electronic effects of the iodine atom at the 6-position could potentially influence the strength of this hydrogen bond.

Carbonyl Group Vibrational Modes (ν(C=O) stretch) and Electronic/Hydrogen Bonding Effects

The carbonyl group (C=O) stretching vibration is a highly characteristic and sensitive probe in infrared (IR) spectroscopy for elucidating molecular structure. In this compound, the position of the ν(C=O) absorption band is influenced by a combination of electronic effects from the aromatic ring substituents and, most significantly, by intramolecular hydrogen bonding.

Tertiary amides, such as N,N-dimethylbenzamide, typically exhibit a strong ν(C=O) absorption, often referred to as the Amide I band, in the region of 1630-1680 cm⁻¹. However, the presence of a hydroxyl group at the ortho position (C2) allows for the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen atom. This interaction involves the donation of electron density from the carbonyl oxygen to the hydrogen of the hydroxyl group, which weakens the C=O double bond. Consequently, more energy is not required to excite the stretching vibration, leading to a significant shift of the ν(C=O) band to a lower frequency (wavenumber). acs.orgmsu.eduuobabylon.edu.iq

Studies on related 2-hydroxybenzoyl compounds have demonstrated that this shift can be substantial. acs.org The electron-donating N,N-dimethyl group and the electron-withdrawing iodine atom also electronically influence the benzamide (B126) system, but the dominant effect on the carbonyl stretching frequency is the intramolecular hydrogen bond. This hydrogen bond creates a stable six-membered pseudo-ring structure, which further contributes to the lowering of the carbonyl absorption frequency. researchgate.net The steric hindrance from the bulky iodine atom at the C6 position might slightly alter the planarity and the strength of this hydrogen bond compared to its non-iodinated analog. researchgate.net

The expected ν(C=O) frequency for this compound would therefore be anticipated to appear at a lower wavenumber compared to N,N-dimethylbenzamide itself, likely in the range of 1620-1650 cm⁻¹, indicating a strong intramolecular hydrogen bond in the molecule.

Table 1: Expected IR Carbonyl Frequencies

| Compound | Key Structural Feature | Expected ν(C=O) Range (cm⁻¹) | Primary Influencing Factor |

|---|---|---|---|

| N,N-Dimethylbenzamide | Standard tertiary aromatic amide | 1660 - 1680 | Resonance with phenyl ring |

| 2-Hydroxy-N,N-dimethylbenzamide | Ortho-hydroxyl group | 1630 - 1650 | Intramolecular H-bonding |

| This compound | Ortho-hydroxyl and ortho-iodo groups | 1620 - 1650 | Intramolecular H-bonding |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₉H₁₀INO₂), the molecular weight is 291.09 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 291.

Due to the presence of iodine, which is monoisotopic (¹²⁷I), no characteristic isotopic pattern for other halogens like chlorine or bromine will be observed for the molecular ion itself. libretexts.org The fragmentation of N,N-dimethylbenzamides is well-characterized and typically proceeds through specific pathways that can be predicted for this substituted analog. chegg.comchegg.comnih.gov

A primary and highly characteristic fragmentation pathway for N,N-dimethylbenzamides is the α-cleavage, involving the loss of the dimethylamino radical (•N(CH₃)₂), which has a mass of 44 Da. researchgate.netnist.gov This cleavage results in the formation of a stable 2-hydroxy-6-iodobenzoyl cation. Subsequent loss of a carbon monoxide (CO) molecule (28 Da) from this benzoyl cation is another common step, leading to the formation of a 2-hydroxy-6-iodophenyl cation.

The key fragmentation steps are:

Formation of the Molecular Ion: C₉H₁₀INO₂ + e⁻ → [C₉H₁₀INO₂]⁺˙ (m/z = 291)

Loss of Dimethylamino Radical: [C₉H₁₀INO₂]⁺˙ → [C₇H₄IO]⁺ + •N(CH₃)₂ (m/z = 247)

Loss of Carbon Monoxide: [C₇H₄IO]⁺ → [C₆H₄I]⁺ + CO (m/z = 219)

Loss of Iodine: [C₆H₄I]⁺ → [C₆H₄]⁺ + •I (m/z = 92)

These predicted fragments provide a diagnostic fingerprint for the identification and structural confirmation of this compound.

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Ion Structure | Formula | Origin of Fragment |

|---|---|---|---|

| 291 | Molecular Ion | [C₉H₁₀INO₂]⁺˙ | Parent Molecule |

| 247 | 2-Hydroxy-6-iodobenzoyl cation | [C₇H₄IO]⁺ | M⁺˙ - •N(CH₃)₂ |

| 219 | 2-Hydroxy-6-iodophenyl cation | [C₆H₄I]⁺ | [M - N(CH₃)₂]⁺ - CO |

| 92 | Hydroxyphenyl cation | [C₆H₄OH]⁺ | [M - N(CH₃)₂ - CO - I]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation (by analogy to related benzamide derivatives)

Intermolecular Interactions: In the crystal lattice, molecules of benzamide derivatives are typically arranged to maximize intermolecular forces, such as hydrogen bonding and π-π stacking interactions. Although the primary hydrogen bond donor (the ortho-hydroxyl group) is engaged intramolecularly, other intermolecular interactions would dictate the crystal packing. These can include weak C—H···O contacts, where hydrogen atoms from the aromatic ring or methyl groups interact with the carbonyl oxygen of neighboring molecules. researchgate.net Furthermore, the planar aromatic rings can facilitate π-π stacking, contributing to the stability of the crystal structure. The presence of the large, polarizable iodine atom could also lead to halogen bonding interactions (I···O or I···N) with neighboring molecules, further influencing the solid-state architecture.

Table 3: Comparison of Crystallographic Features in Related Benzamides

| Structural Feature | Observation in 2-Hydroxybenzamide Derivatives | Predicted Feature for this compound |

|---|---|---|

| Intramolecular H-Bond | Present (O—H···O=C) nih.govresearchgate.net | Expected to be present and strong |

| Amide Group Orientation | Slightly twisted relative to the phenyl ring researchgate.netnih.gov | Likely a larger twist due to steric hindrance from iodine |

| Intermolecular Interactions | C—H···O contacts and π-π stacking researchgate.net | Expected C—H···O, π-π stacking, and possible halogen bonding |

| Overall Packing | Forms three-dimensional networks researchgate.net | Expected to form a stable, networked crystal lattice |

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 6 Iodo N,n Dimethylbenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, offer deep insights into the intrinsic properties of 2-Hydroxy-6-iodo-N,N-dimethylbenzamide. These computational approaches are instrumental in elucidating the molecule's behavior at the atomic level.

The electronic structure of this compound is significantly influenced by its substituent groups: the hydroxyl (-OH), iodo (-I), and N,N-dimethylamide (-CON(CH₃)₂). The hydroxyl group, being an ortho-directing activator, and the iodo group, an ortho-, para-directing deactivator, along with the electron-withdrawing nature of the amide group, create a complex electronic environment on the benzene (B151609) ring.

DFT calculations can be used to map the electron density and electrostatic potential, revealing the distribution of charge across the molecule. The oxygen and nitrogen atoms of the amide group, as well as the hydroxyl oxygen, are expected to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon and the carbon atom attached to the iodine are likely to be electron-deficient. This charge distribution is crucial in determining the molecule's intermolecular interactions and reactivity.

Table 1: Predicted Atomic Charges using DFT (B3LYP/6-31G) for Key Atoms in this compound (Illustrative Data)*

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| O (hydroxyl) | -0.65 |

| I | +0.15 |

| O (carbonyl) | -0.55 |

| N (amide) | -0.40 |

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By using methods like DFT, the vibrational modes of this compound can be predicted. These calculated frequencies, when scaled appropriately to account for anharmonicity and other systematic errors, can be correlated with experimental spectral data to assign specific vibrational modes to observed absorption bands.

The vibrational spectrum is expected to show characteristic peaks for the O-H stretch of the hydroxyl group, the C=O stretch of the amide, the C-N stretch of the amide, and the C-I stretch. The intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen would likely result in a broadening and red-shifting of the O-H and C=O stretching frequencies.

Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups in Substituted Benzamides

| Functional Group | Predicted Frequency Range (cm⁻¹, Scaled DFT) | Typical Experimental Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch (intramolecular H-bond) | 3200-3400 | 3200-3500 |

| C-H Stretch (aromatic) | 3000-3100 | 3000-3100 |

| C=O Stretch (amide) | 1630-1660 | 1640-1680 |

| C-N Stretch (amide) | 1350-1450 | 1350-1450 |

Note: The predicted frequency ranges are based on computational studies of other halogenated and hydroxyl-substituted benzamides, providing an estimation for this compound.

Computational methods can be employed to investigate the reaction mechanisms involved in the synthesis and potential transformations of this compound. By mapping the potential energy surface, reaction pathways can be elucidated, and the structures and energies of transition states can be determined.

For instance, in the synthesis of N,N-dimethylbenzamides, the key step is the formation of the amide bond. Theoretical calculations can model the reaction between a substituted benzoic acid (or its derivative) and dimethylamine (B145610), providing insights into the activation energy and the geometry of the transition state. This information is valuable for optimizing reaction conditions to improve yield and selectivity.

Conformational Analysis and Rotational Barriers

The conformational flexibility of this compound is primarily associated with rotation around the C-N bond of the N,N-dimethylamide group.

The carbon-nitrogen bond in the N,N-dimethylamide group exhibits significant double-bond character due to resonance. This delocalization of the nitrogen lone pair electrons into the carbonyl group results in a substantial energy barrier to rotation around the C-N bond. This restricted rotation is a well-documented phenomenon in amides and can be studied computationally. The height of this rotational barrier can be calculated by mapping the energy profile as the N,N-dimethylamino group is rotated relative to the carbonyl group.

The restricted rotation around the C-N bond can lead to the existence of distinct rotational isomers (rotamers). For N,N-dimethylbenzamides, these isomers would differ in the orientation of the two methyl groups relative to the benzene ring. Computational studies on related N,N-dimethylbenzamides have shown that the energy barrier for this rotation is typically in the range of 15-20 kcal/mol.

The presence of bulky substituents at the ortho position, such as the iodine atom and the hydroxyl group in this compound, can influence the relative stability of these rotamers and the magnitude of the rotational barrier. Theoretical calculations can identify the minimum energy conformations and the transition state for their interconversion, providing a quantitative measure of their relative stabilities and the energy required for isomerization.

Table 3: Estimated Rotational Energy Barriers for the C-N Amide Bond in N,N-Dimethylbenzamide and Related Compounds

| Compound | Method | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| N,N-Dimethylbenzamide | DFT | ~17 |

Note: The data for this compound is expected to be in a similar range, potentially influenced by the ortho substituents.

Analysis of Substituent Electronic Effects

Theoretical studies on this compound provide significant insights into how the electronic properties of the molecule are governed by its substituents. The interplay between the hydroxyl (-OH), iodo (-I), and N,N-dimethylbenzamide groups dictates the electron density distribution across the aromatic ring, which in turn influences the molecule's reactivity and interaction potential.

The electronic character of the benzene ring in this compound is modulated by the competing inductive and mesomeric (or resonance) effects of the hydroxyl and iodo substituents.

The hydroxyl group is a strongly activating substituent. It exerts a powerful electron-donating mesomeric effect (+M) by delocalizing one of the lone pairs of the oxygen atom into the π-system of the aromatic ring. libretexts.orgquora.com This effect significantly increases the electron density at the ortho and para positions relative to the hydroxyl group. Simultaneously, due to the high electronegativity of oxygen, the -OH group exhibits an electron-withdrawing inductive effect (-I) through the sigma bond. uobabylon.edu.iq However, for the hydroxyl group, the +M effect overwhelmingly dominates the -I effect, leading to a net activation of the ring. libretexts.org

In this compound, these effects combine. The powerful +M effect of the hydroxyl group and the weaker +M effect of the iodine atom both increase electron density at specific positions on the ring, while their -I effects withdraw electron density. The N,N-dimethylcarboxamide group itself is a deactivating group, withdrawing electron density through both mesomeric (-M) and inductive (-I) effects. The cumulative result is a complex electronic landscape across the aromatic core.

| Substituent | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Ring |

|---|---|---|---|

| -OH (Hydroxyl) | Weakly Withdrawing | Strongly Donating | Activating (ortho, para-directing) |

| -I (Iodo) | Moderately Withdrawing | Weakly Donating | Deactivating (ortho, para-directing) |

| -C(=O)N(CH₃)₂ (Amide) | Withdrawing | Withdrawing | Deactivating (meta-directing) |

However, the strong electron-donating +M effect of the hydroxyl group counteracts this deactivation to some extent. It enriches the ring with electron density, particularly at the positions ortho and para to it. This suggests that while the ring is generally deactivated, specific sites remain susceptible to electrophilic substitution. Computational models, such as those calculating molecular electrostatic potential (MEP) maps, can visualize these effects, showing regions of negative potential (electron-rich) and positive potential (electron-poor) which are indicative of likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Intermolecular Interaction Studies

Computational chemistry is a powerful tool for investigating the non-covalent interactions that govern the molecular recognition and self-assembly of this compound. These studies reveal a molecule capable of forming specific and directional interactions.

The presence of a hydroxyl group (a hydrogen bond donor) and a carbonyl oxygen in the amide group (a hydrogen bond acceptor) in an ortho relationship allows for the formation of a strong intramolecular hydrogen bond . researchgate.net Computational studies on similar ortho-hydroxybenzamides confirm the energetic favorability of a conformation where a six-membered ring is formed via an O-H···O=C hydrogen bond. researchgate.netmdpi.com This interaction significantly influences the molecule's conformation, locking the amide group into a relatively planar arrangement with the aromatic ring and restricting its rotational freedom. rsc.org The strength of this intramolecular bond is a key feature of the molecule's structure.

While the intramolecular hydrogen bond is dominant, intermolecular hydrogen bonding remains a possibility, particularly in the solid state. However, the primary donor (the hydroxyl proton) and a primary acceptor (the carbonyl oxygen) are already engaged. Therefore, weaker C-H···O interactions or interactions involving solvent molecules could occur, but the formation of strong, classic intermolecular hydrogen bonds is less likely unless the intramolecular bond is disrupted by significant steric effects or strong competing interactions in a crystal lattice. researchgate.netmdpi.com

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Structural Implication |

|---|---|---|---|---|

| Intramolecular H-Bond | -OH | Amide C=O | ~8-9 | Planar, rigid conformation; formation of a 6-membered ring. |

| Intermolecular H-Bond | C-H (Aromatic/Methyl) | -OH, Amide C=O | ~1-3 | Contributes to crystal packing; weaker than intramolecular bond. |

A significant feature of this compound is the ability of its iodine atom to participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). nih.govijres.org This occurs due to an anisotropic distribution of electron density around the covalently bonded iodine atom, resulting in a region of positive electrostatic potential, known as a σ-hole, on the outer side of the iodine atom, along the extension of the C-I bond. ijres.org

The electron-withdrawing nature of the aromatic ring and its other substituents enhances the magnitude of this σ-hole, making the iodine atom in this molecule a potent halogen bond donor. It can form directional interactions (C-I···Y, where Y is a Lewis base) with various halogen bond acceptors such as oxygen, nitrogen, or sulfur atoms from neighboring molecules. nih.govrsc.org These interactions are highly directional, with the C-I···Y angle typically approaching 180°. nih.gov The strength of these bonds can be comparable to or even stronger than conventional hydrogen bonds and plays a crucial role in crystal engineering and the design of supramolecular assemblies. nih.govrsc.org

Beyond the primary, directional hydrogen and halogen bonds, the stability of molecular complexes involving this compound is also influenced by a network of weaker, long-range secondary electrostatic interactions. rsc.org These interactions arise from the cumulative electrostatic field generated by the entire molecule.

General methodologies for predicting solvation and complexation free energies are well-established in the field of computational chemistry. Techniques such as the three-dimensional reference interaction site model (3D-RISM) are utilized to describe solvation in terms of solute-solvent and solvent-solvent correlation functions. researchgate.net These models can be coupled with approximations like the hypernetted-chain closure to calculate solvation free energy. researchgate.net Furthermore, machine learning models have been developed to predict solvation free energies in various solvents by using thermodynamic outputs from simulations, such as those from 3D-RISM in water. nih.gov These predictive models can identify key solute and solvent features that influence solvation free energies. nih.gov

Computational studies on other hydroxybenzamide derivatives often employ Density Functional Theory (DFT) to analyze molecular geometry, electronic structure, and spectroscopic properties. researchgate.net Such investigations can provide insights into intramolecular interactions, such as hydrogen bonding, and the distribution of electron density, which are crucial for understanding complexation behavior. researchgate.net

However, the application of these specific predictive models to This compound has not been documented in the available scientific literature. Consequently, no data tables or detailed research findings for this particular compound under the requested topic can be provided.

Chemical Reactivity and Mechanistic Pathways of 2 Hydroxy 6 Iodo N,n Dimethylbenzamide

Electrophilic Aromatic Substitution Reactions on the Benzamide (B126) Core

The benzene (B151609) ring of 2-Hydroxy-6-iodo-N,N-dimethylbenzamide is substituted with groups that exert competing electronic effects, which collectively determine the regioselectivity and rate of electrophilic aromatic substitution reactions.

The orientation of incoming electrophiles, such as the nitronium ion (NO₂⁺) in nitration reactions, is governed by the directing effects of the existing substituents on the aromatic ring. The hydroxyl (-OH), iodo (-I), and N,N-dimethylcarboxamide (-CON(CH₃)₂) groups each influence the position of substitution.

Hydroxyl (-OH) Group: Located at the C2 position, the -OH group is a powerful activating group. libretexts.org Through its strong +R (resonance) effect, it donates electron density to the aromatic ring, particularly at the ortho (C3) and para (C5) positions, thereby stabilizing the carbocation intermediate formed during electrophilic attack at these sites. libretexts.org

Iodo (-I) Group: Positioned at C6, the iodine atom is a deactivating group due to its -I (inductive) effect, which withdraws electron density from the ring. However, like other halogens, it is ortho-, para-directing because of its +R effect, which directs incoming electrophiles to the C5 (ortho) and C3 (para) positions. libretexts.org

N,N-Dimethylcarboxamide (-CON(CH₃)₂) Group: This group at C1 is deactivating and meta-directing. libretexts.org Its -I and -R effects withdraw electron density from the ring, making electrophilic attack less favorable and directing it to the C3 and C5 positions.

Collectively, all three substituents direct an incoming electrophile to the C3 and C5 positions. The hydroxyl group is the strongest activating director, and its influence is generally paramount in determining the reaction's regioselectivity. libretexts.org Therefore, nitration is expected to occur preferentially at either the C3 or C5 position. Steric hindrance from the bulky iodine atom at C6 and the N,N-dimethylamide group at C1 may influence the relative ratio of C3 to C5 substitution. libretexts.org

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OH (Hydroxyl) | C2 | Activating (+R > -I) | Ortho (C3), Para (C5) |

| -I (Iodo) | C6 | Deactivating (-I > +R) | Ortho (C5), Para (C3) |

| -CON(CH₃)₂ (Amide) | C1 | Deactivating (-I, -R) | Meta (C3, C5) |

Despite the presence of two deactivating groups, the potent activating nature of the hydroxyl group is expected to make the ring significantly more reactive than unsubstituted benzene. The reaction rate is therefore anticipated to be faster than that of benzene, with the substitution pattern being predominantly controlled by the hydroxyl group. libretexts.org

Cross-Coupling Reactions Utilizing the Halogen Moiety (e.g., Suzuki-Miyaura Coupling for derivatives)

The carbon-iodine bond at the C6 position is a versatile handle for forming new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive substrates for these transformations. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a prominent example. nih.gov

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an organoboron compound, such as a boronic acid (RB(OH)₂), in the presence of a palladium catalyst and a base. This process allows for the introduction of a wide variety of substituents (e.g., alkyl, vinyl, aryl) at the C6 position, replacing the iodine atom. The stability and heterogeneous nature of modern palladium catalysts, sometimes anchored on support materials like MCM-41, allow for efficient and reusable catalytic systems. nih.gov

| Reactant 1 | Coupling Partner (R-B(OH)₂) | Catalyst System | Potential Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Hydroxy-6-phenyl-N,N-dimethylbenzamide |

| This compound | Vinylboronic acid | Pd Catalyst, Base | 2-Hydroxy-N,N-dimethyl-6-vinylbenzamide |

| This compound | Methylboronic acid | Pd Catalyst, Base | 2-Hydroxy-N,N,6-trimethylbenzamide |

| This compound | 4-Methoxyphenylboronic acid | Pd Catalyst, Base | 2-Hydroxy-6-(4-methoxyphenyl)-N,N-dimethylbenzamide |

Amide Bond Activation and Cleavage Mechanisms in Related Systems

The amide bond is exceptionally stable due to resonance delocalization between the nitrogen lone pair and the carbonyl π-system, which imparts a partial double-bond character to the C-N bond. nih.gov Consequently, cleavage of this bond requires activation. Several mechanisms have been proposed for amide bond activation in related systems.

One key strategy involves the ground-state destabilization of the amide bond. nih.govresearchwithrutgers.com Steric hindrance from ortho-substituents can force the amide group to twist out of the plane of the aromatic ring, disrupting the nN → π*C=O conjugation. researchgate.net In this compound, the bulky substituents at C2 and C6 likely induce such a twist, weakening the C-N bond and making it more susceptible to cleavage. researchgate.net

Another pathway involves Lewis acid catalysis, where a metal ion coordinates to the carbonyl oxygen. nih.gov This coordination increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water or another nucleophile, leading to the formation of a tetrahedral intermediate that can subsequently collapse to cleave the amide bond. nih.govrsc.org

Hydroxylation Reaction Mechanisms (e.g., Copper-Amide Complex Formation as an Intermediate)

The synthesis of phenolic compounds, such as 2-hydroxybenzamides, can be achieved through the copper-catalyzed hydroxylation of the corresponding aryl halides. organic-chemistry.orgnih.gov For a precursor like 2-chloro-6-iodobenzamide, a copper-catalyzed reaction could be employed to introduce the hydroxyl group at the C2 position.

The mechanism for such a transformation generally involves a Cu(I) catalytic cycle. An efficient ligand, such as 8-hydroxyquinoline-N-oxide or an oxalamide derivative, is often required. organic-chemistry.orgnih.gov The process is thought to proceed via:

Oxidative Addition: The aryl halide (Ar-X) adds to the Cu(I) complex.

Metathesis: The halide on the copper is exchanged with a hydroxide (B78521) ion (OH⁻) from a base like KOH or LiOH. organic-chemistry.org

Reductive Elimination: The aryl group and the hydroxide ligand are eliminated from the copper center to form the phenol (B47542) (Ar-OH), regenerating the Cu(I) catalyst.

In systems containing an amide group ortho to the halogen, it is plausible that the amide carbonyl oxygen acts as a chelating ligand, forming a copper-amide complex. This intramolecular coordination could stabilize the transition state and facilitate the reaction, influencing its rate and efficiency.

Analysis of Potential Side Reactions and Byproduct Formation during Synthesis and Transformations

Synthetic and derivatization reactions involving this compound can lead to a variety of side reactions and byproducts, depending on the specific conditions employed.

During the synthesis of the target molecule, incomplete halogenation or hydroxylation can result in the presence of starting materials or partially substituted intermediates. For example, if synthesized from 2-chlorobenzamide (B146235), residual starting material could contaminate the final product.

In subsequent transformations, several side reactions are possible:

Electrophilic Aromatic Substitution: The primary side products are often regioisomers. In the case of nitration, while substitution is strongly directed to C3 and C5, small amounts of other isomers might form. Under forcing conditions, di-substitution could occur.

Cross-Coupling Reactions: Common side reactions in Suzuki-Miyaura coupling include the homocoupling of the boronic acid partner to form R-R dimers and the reductive dehalogenation of the aryl iodide, replacing the iodine with a hydrogen atom.

Amide Bond Reactions: Under harsh acidic or basic conditions, the N,N-dimethylamide group can undergo hydrolysis to yield the corresponding carboxylic acid, 2-hydroxy-6-iodobenzoic acid. N-demethylation is also a potential side reaction under certain oxidative conditions. organic-chemistry.org

Hydroxylation Reactions: In copper-catalyzed hydroxylations, a potential side reaction is ether formation if an alcohol is used as a solvent or is present as an impurity. nih.gov

| Reaction Type | Potential Side Reaction | Resulting Byproduct |

|---|---|---|

| Nitration | Incorrect regioselection | Isomeric nitro-substituted products |

| Suzuki-Miyaura Coupling | Reductive dehalogenation | 2-Hydroxy-N,N-dimethylbenzamide |

| Suzuki-Miyaura Coupling | Homocoupling of boronic acid | R-R (e.g., Biphenyl from phenylboronic acid) |

| General (Harsh Conditions) | Amide hydrolysis | 2-Hydroxy-6-iodobenzoic acid |

| Synthesis (Hydroxylation) | Ether formation (with alcohol solvent) | 2-Alkoxy-6-iodo-N,N-dimethylbenzamide |

Structure Molecular Interaction Relationships for 2 Hydroxy 6 Iodo N,n Dimethylbenzamide As a Chemical Probe

Design Principles for Modulating Molecular Recognition

The design of 2-Hydroxy-6-iodo-N,N-dimethylbenzamide as a chemical probe is predicated on the strategic placement of functional groups that can engage in specific non-covalent interactions with a biological target, such as a protein or an enzyme. The underlying principle is to create a molecule with a well-defined three-dimensional structure that complements a specific binding site.

The aromatic scaffold of the benzamide (B126) provides a rigid framework, while the substituents are chosen to confer specific binding properties. The ortho-positioning of the hydroxyl and iodo groups, along with the N,N-dimethylamide, is crucial. This arrangement can lead to intramolecular interactions that stabilize a particular conformation of the molecule, potentially pre-organizing it for binding to a target and thereby increasing binding affinity. The selection of these specific functional groups aims to exploit a combination of hydrogen bonding, halogen bonding, and steric effects to achieve high affinity and selectivity.

Role of the Hydroxyl Group in Interacting with Molecular Targets (e.g., via Hydrogen Bonding)

The hydroxyl (-OH) group at the 2-position of the benzamide ring is a critical determinant of its molecular interactions. As a versatile hydrogen bond donor and acceptor, it can form strong, directional interactions with polar residues in a protein's binding pocket, such as the side chains of aspartate, glutamate, serine, and threonine, or with the peptide backbone.

| Interaction Type | Potential Hydrogen Bonding Partners in a Protein | Consequence of Interaction |

|---|---|---|

| Intramolecular Hydrogen Bond | Carbonyl oxygen of the amide | Increased molecular rigidity, pre-organization for binding |

| Intermolecular Hydrogen Bond | Asp, Glu, Ser, Thr, peptide backbone | High-affinity binding to the target protein |

Role of the Iodine Atom in Specific Interactions (e.g., Halogen Bonding, Electrophilicity)

The iodine atom at the 6-position introduces several important properties that can be exploited in a chemical probe. Iodine, being the largest and most polarizable of the common halogens, is an excellent halogen bond donor. nih.gov A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or sulfur atom in a biological macromolecule. nih.gov

The strength of the halogen bond is directional and depends on the C-I···X angle (where X is the halogen bond acceptor), with a preference for linearity. In the solid state, iodo-organic compounds frequently exhibit short intermolecular contacts with electron-rich atoms, indicative of halogen bonding. rsc.org For instance, the I∙∙∙N intermolecular distance in 4-iodobenzonitrile (B145841) is significantly shorter than the sum of the van der Waals radii, highlighting the strength of this interaction. nih.gov In the context of a protein binding site, the iodine atom of this compound could form a halogen bond with a backbone carbonyl oxygen or the side chain of residues like serine, threonine, or aspartate.

Furthermore, the iodine substituent enhances the lipophilicity of the molecule, which can contribute to its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The electrophilic nature of the iodine atom can also lead to specific electronic interactions within the binding site.

| Property of Iodine Atom | Type of Interaction | Potential Interaction Partners in a Protein |

|---|---|---|

| High Polarizability | Halogen Bonding (σ-hole interaction) | Backbone carbonyls, Ser, Thr, Asp, Glu side chains |

| Electrophilicity | Electrostatic interactions | Electron-rich residues |

| Lipophilicity | Hydrophobic interactions | Hydrophobic pockets, nonpolar residues |

Influence of the N,N-Dimethylamide Moiety on Conformational Rigidity and Binding Specificity

The N,N-dimethylamide moiety plays a multifaceted role in defining the properties of this compound as a chemical probe. The presence of the two methyl groups on the nitrogen atom has significant steric and electronic consequences.

From a conformational standpoint, the rotation around the C(aryl)-C(amide) bond and the C-N amide bond are critical. The N,N-dimethyl groups introduce steric bulk that can influence the preferred orientation of the amide group relative to the benzene (B151609) ring. This steric hindrance can affect the planarity of the molecule and the strength of the intramolecular hydrogen bond between the hydroxyl group and the amide carbonyl. researchgate.net

The electronic nature of the N,N-dimethylamide group, with its ability to donate electron density through resonance, can modulate the electronic properties of the entire molecule, including the acidity of the hydroxyl proton and the electrophilicity of the iodine atom. The amide group itself is a good hydrogen bond acceptor, and the carbonyl oxygen can interact with hydrogen bond donors in a protein target.

In the design of bioactive molecules, the N,N-dialkylamide group has been shown to be important for receptor interaction in various classes of compounds. researchgate.net The steric and electronic effects of this group can contribute to the specificity of binding by creating a molecular shape and electronic surface that is complementary to a particular binding site, while being unfavorable for binding to others. researchgate.netnih.govrsc.orgnih.gov

Correlation between Structural Features and Characteristics as a Biochemical Probe (e.g., binding affinity, specificity towards proteins/enzymes)

For instance, a target protein with a binding pocket that can simultaneously accommodate a hydrogen bond to the hydroxyl group and a halogen bond to the iodine atom would be an ideal candidate for strong and specific binding. The N,N-dimethylamide group would further refine this specificity through its steric and electronic contributions, ensuring a snug fit and favorable interactions within the binding site.

The use of iodinated compounds as biochemical probes is also advantageous for experimental purposes. The iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²⁵I), allowing the molecule to be used as a radioligand for receptor binding assays and in vivo imaging studies. nih.govresearchgate.net This highlights the dual role of the iodine atom in both mediating specific molecular interactions and providing a handle for detection and quantification.

| Structural Feature | Contribution to Probe Characteristics |

|---|---|

| 2-Hydroxy Group | Hydrogen bonding, conformational rigidity (via intramolecular H-bond) |

| 6-Iodo Atom | Halogen bonding, lipophilicity, potential for radiolabeling |

| N,N-Dimethylamide Moiety | Steric bulk, conformational influence, hydrogen bond acceptor |

| Aromatic Scaffold | Rigid framework for presenting functional groups |

Advanced Applications of 2 Hydroxy 6 Iodo N,n Dimethylbenzamide in Chemical Biology and Material Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

There is currently no available scientific literature that describes the use of 2-Hydroxy-6-iodo-N,N-dimethylbenzamide as a building block in the synthesis of more complex organic molecules. Its potential reactivity, stemming from the hydroxyl, iodo, and dimethylamide functional groups, suggests theoretical utility in various synthetic transformations, but no specific examples or methodologies have been published.

Investigation as Biochemical Probes for Understanding Molecular Targets and Processes

No studies have been found that investigate or utilize this compound as a biochemical probe. Research into its potential interactions with biological targets, its ability to elucidate molecular processes, or its use in activity-based protein profiling has not been reported in the accessible scientific literature.

Precursors for Advanced Ligand Synthesis and Metal Complex Formation

While the molecular structure of this compound contains potential donor atoms (the hydroxyl oxygen and the amide oxygen) for metal coordination, no published research demonstrates its use as a precursor for the synthesis of advanced ligands or the formation of metal complexes. The synthesis and characterization of metal complexes involving this specific benzamide (B126) derivative remain undocumented.

Development in New Materials and Chemical Processes

Information regarding the application of this compound in the development of new materials, such as polymers or functional materials, is not available. Furthermore, there are no reports of its use in novel chemical processes or as a catalyst or reagent in specialized chemical manufacturing.

Application as Radioiodinated Ligands for Molecular Imaging Research

The presence of an iodine atom in the structure of this compound suggests a potential for radioiodination, for example, with Iodine-123, Iodine-125, or Iodine-131, to create radiolabeled ligands for molecular imaging techniques like SPECT (Single Photon Emission Computed Tomography). Such radioiodinated benzamides are a class of compounds investigated for their ability to target specific receptors or enzymes in non-clinical research settings. nih.govnih.gov However, there are no specific studies in the scientific literature that report the synthesis or evaluation of a radioiodinated version of this compound for imaging enzyme distribution or specific receptors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Hydroxy-6-iodo-N,N-dimethylbenzamide?

- Methodological Answer : Acylation of 2-hydroxy-6-iodobenzamide with dimethylamine derivatives under anhydrous conditions is a common approach. For example, in analogous syntheses (e.g., N-benzoyl-2-hydroxybenzamides), benzoyl chlorides react with hydroxyl-substituted amines in dichloromethane with pyridine as a base . Purification via preparative HPLC (as described for structurally similar compounds) ensures high purity, with yields optimized by controlling reaction stoichiometry and temperature .

Q. How can the structure of this compound be validated experimentally?

- Methodological Answer : Use a combination of -NMR, -NMR, and HRMS. For NMR, deuterated DMSO is recommended due to its ability to resolve hydroxyl proton signals. Solvent-induced chemical shifts (s.i.c.s.) for carbonyl groups in N,N-dimethylbenzamide derivatives are well-documented; deviations >80 units in retention indices may indicate impurities or rotational isomerism . HRMS with ESI ionization provides precise molecular weight confirmation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow S22 (avoid inhaling dust) and S24/25 (prevent skin/eye contact) safety guidelines. Waste must be segregated and disposed via certified chemical waste services due to potential halogenated byproducts. Use fume hoods during synthesis and wear nitrile gloves resistant to organic solvents .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding interactions influence the rotational barriers of the amide group in this compound?

- Methodological Answer : Solvent effects on rotational barriers (ΔG) can be quantified using dynamic NMR. For N,N-dimethylbenzamide analogs, polar solvents like DMSO increase barriers by stabilizing planar transition states via hydrogen bonding. Measure NMR chemical shifts in solvents with varying ET(30) values (e.g., cyclohexane vs. methanol) to correlate solvent polarity with rotational dynamics .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzamide derivatives?

- Methodological Answer : Cross-validate assays using standardized cell lines (e.g., HEK293 for cytotoxicity) and control for iodine’s auto-fluorescence in fluorometric assays. Contradictions in IC values may arise from impurities >2% (e.g., unreacted iodinated precursors). Use preparative HPLC to isolate the target compound and retest activity .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing iodine with bromine or altering dimethylamide groups). Test bioactivity in a panel of assays (e.g., antimicrobial, kinase inhibition). For example, in related studies, 3,4,5-trimethoxybenzoyl derivatives showed enhanced activity due to electron-donating groups . Use molecular docking to predict binding affinities to target proteins like cyclooxygenase-2.

Q. What chromatographic techniques optimize separation of this compound from byproducts?

- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is effective. For GC-MS, derivatize the hydroxyl group with BSTFA to improve volatility. Note that alkylamides like N,N-dimethylbenzamide exhibit retention index deviations up to -80 units compared to primary amides; adjust methods accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.